3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the third position and a 3-methylphenyl group at the fifth position of the triazole ring
Scientific Research Applications
3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzyl bromide with sodium azide to form 3-methylphenyl azide, which is then subjected to cyclization with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in solvents like DMF or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted triazoles with various functional groups.
Oxidation Reactions: Formation of oxidized triazole derivatives.
Coupling Reactions: Formation of biaryl compounds or other coupled products.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: Lacks the 3-methylphenyl group, leading to different chemical and biological properties.
5-(3-Methylphenyl)-1H-1,2,4-triazole:
3-Chloro-5-(3-methylphenyl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
3-Bromo-5-(3-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of both the bromine atom and the 3-methylphenyl group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions and modifications that are not possible with other similar compounds.
Properties
IUPAC Name |
5-bromo-3-(3-methylphenyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-6-3-2-4-7(5-6)8-11-9(10)13-12-8/h2-5H,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJNGBMYTOUBGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.